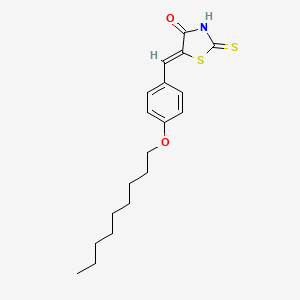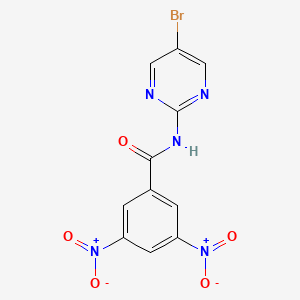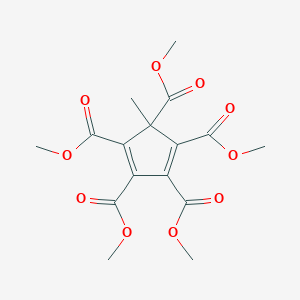![molecular formula C15H20N2O2 B10883839 N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE is a chemical compound that belongs to the class of amides This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a phenyl group via a carbonyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE typically involves the reaction of 2-(1-azepanylcarbonyl)benzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The process typically includes steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound.
化学反応の分析
Types of Reactions
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties, making it a candidate for the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
作用機序
The mechanism of action of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets in the body. The compound is known to bind to neuronal voltage-sensitive sodium channels, inhibiting their activity and thereby exerting anticonvulsant effects. Additionally, it may modulate the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
類似化合物との比較
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE can be compared with other similar compounds such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar in structure but contains a piperazine ring instead of an azepane ring.
N-(2-phenylethyl)acetamide: Lacks the azepane ring and has a simpler structure.
N-(2-benzylphenyl)acetamide: Contains a benzyl group instead of an azepane ring.
The uniqueness of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE lies in its azepane ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H20N2O2 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
N-[2-(azepane-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)16-14-9-5-4-8-13(14)15(19)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,16,18) |
InChIキー |
GPOCVYDXFZJUSS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883767.png)

![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide](/img/structure/B10883770.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10883784.png)
![2-(4-Methoxyphenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10883789.png)

![(4-Benzylpiperidin-1-yl)[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883801.png)


![(E)-16-(4-isopropylbenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883825.png)
![1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883850.png)
![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
![4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883863.png)
